molecular formula C11H21NO4 B11719740 tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate

tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate

Cat. No.: B11719740
M. Wt: 231.29 g/mol
InChI Key: QLRJVNYCDQTYOU-SXNZSPLWSA-N
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Description

tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate: is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl carbamate and a cyclohexyl diol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its hydroxyl groups can form hydrogen bonds with enzymes, providing insights into enzyme mechanisms and functions .

Medicine: Its carbamate group can be modified to produce compounds with therapeutic properties, such as anti-inflammatory or anticancer agents .

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of polymers and other materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate involves its interaction with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with proteins or enzymes, affecting their structure and function. Additionally, the carbamate group can undergo hydrolysis to release active intermediates that interact with cellular pathways .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate is unique due to its specific stereochemistry and the presence of two hydroxyl groups on the cyclohexyl ring. This structural feature allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various fields of research .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-7-4-5-8(13)9(14)6-7/h7-9,13-14H,4-6H2,1-3H3,(H,12,15)/t7?,8-,9+/m0/s1

InChI Key

QLRJVNYCDQTYOU-SXNZSPLWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1CC[C@@H]([C@@H](C1)O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C(C1)O)O

Origin of Product

United States

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